molecular formula C4H10O4 B6250175 1,3-Propanediol, monoformate CAS No. 31144-13-5

1,3-Propanediol, monoformate

Cat. No.: B6250175
CAS No.: 31144-13-5
M. Wt: 122.12 g/mol
InChI Key: WLJRHLNQQALXFX-UHFFFAOYSA-N
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Description

3-hydroxypropyl formate is a chemical compound with the molecular formula C4H8O3. As a formate ester, it serves as a valuable intermediate in organic synthesis and materials science research. Potential research applications for this compound include its use as a building block for the synthesis of more complex molecules, particularly those requiring a hydroxypropyl functional group. It may also be investigated as a precursor in polymer chemistry or as a component in the development of specialty solvents and plasticizers. In biochemical research, esters like 3-hydroxypropyl formate can be subjects of study for enzymatic hydrolysis or metabolic pathways. Researchers are exploring its properties and reactivity to develop new materials and chemical processes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and conduct all necessary safety assessments before use.

Properties

CAS No.

31144-13-5

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

formic acid;propane-1,3-diol

InChI

InChI=1S/C3H8O2.CH2O2/c4-2-1-3-5;2-1-3/h4-5H,1-3H2;1H,(H,2,3)

InChI Key

WLJRHLNQQALXFX-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Innovative Preparation Strategies

Classical and Contemporary Esterification Routes to 3-Hydroxypropyl Formate (B1220265)

Esterification, the foundational reaction for producing esters, remains a cornerstone in the synthesis of 3-hydroxypropyl formate. This can be accomplished through direct reactions with formic acid or its derivatives, or via transesterification processes.

Direct Esterification with Formic Acid and Derivatives

The most straightforward method for synthesizing 3-hydroxypropyl formate is the direct esterification of 1,3-propanediol (B51772) with formic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of formic acid, enhancing its electrophilicity. The hydroxyl groups of 1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon, followed by the elimination of a water molecule to form the ester linkage. To drive the reaction equilibrium towards the product side, the removal of water, often through reflux conditions, is crucial.

Recent advancements have also explored the use of alkyl formates as reagents. These can be easily prepared through the esterification of alcohols with formic acid and can subsequently be used in transfer hydroalkylation reactions. nih.gov

Transesterification Processes Involving 3-Hydroxypropanol

Transesterification offers an alternative route to 3-hydroxypropyl formate, involving the reaction of 1,3-propanediol with another formate ester, such as methyl formate or ethyl formate, in the presence of a catalyst. nih.govbyjus.com This process is an equilibrium reaction where the alkoxy group of the starting ester is exchanged with the 3-hydroxypropoxy group from 1,3-propanediol. byjus.com

The reaction can be catalyzed by acids or bases. byjus.com Base catalysts, such as metal hydroxides or alkoxides, deprotonate the alcohol, increasing its nucleophilicity. byjus.com Acid catalysts, on the other hand, activate the carbonyl group of the ester. byjus.com The choice of catalyst can be critical, as some may be sensitive to the presence of other functional groups in the reactants. epo.org To shift the equilibrium towards the desired product, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. byjus.com

Advanced Coupling Reactions for Formate Linkage Formation

Modern synthetic chemistry has introduced innovative coupling reactions for the formation of ester linkages. One such method is the palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates, which has been shown to be effective for synthesizing a variety of esters. mdpi.com While not directly demonstrated for 3-hydroxypropyl formate, this methodology could potentially be adapted.

Another novel approach involves the Au/TiO2-catalyzed aerobic oxidative coupling of alcohols with paraformaldehyde. nih.govmdpi.com This reaction proceeds through the in-situ formation of a hemiacetal, which is then oxidized to the formate ester. nih.govmdpi.com This method is notable for its use of a heterogeneous catalyst and aerobic conditions. nih.govmdpi.com

Catalytic Approaches in 3-Hydroxypropyl Formate Synthesis

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and promoting more sustainable processes. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of formate esters.

Homogeneous Catalysis for Selective Formation

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. acs.org Ruthenium and iridium-based complexes have shown significant promise in this area. For instance, ruthenium-pincer complexes have been utilized for the dehydrogenation of methanol to produce intermediates that can lead to formate esters. acs.org

Furthermore, the hydrogenation of carbon dioxide to methanol often proceeds through formate ester intermediates, and various homogeneous catalysts, particularly those based on iridium, have been developed for this transformation. acs.orgrsc.org These catalytic systems often operate under relatively mild conditions and allow for a detailed molecular-level understanding of the reaction mechanisms. acs.org

Table 1: Examples of Homogeneous Catalysts in Formate Ester Synthesis

Catalyst SystemReactantsProductKey Features
Iridium-based complexesCarbon Dioxide, HydrogenFormate Esters (intermediates)High catalytic activity for CO2 hydrogenation. acs.org
Ruthenium-MACHO pincer complexesMethanol, WaterFormate Esters (intermediates)Operates at lower temperatures than heterogeneous counterparts. acs.org
Ruthenium-Triphos complexCarbon Dioxide, HydrogenMethanol (via formate intermediate)Enables sequential reduction on a single molecular catalyst. rsc.org

Heterogeneous Catalysis for Process Efficiency and Sustainability

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are highly valued in industrial applications due to their ease of separation from the product mixture and potential for recycling. wikipedia.orgnih.gov This simplifies the purification process and contributes to a more sustainable and cost-effective operation. wikipedia.orgnih.gov

For formate ester synthesis, solid catalysts like Au/TiO2 have demonstrated effectiveness in the aerobic oxidative coupling of alcohols and paraformaldehyde. nih.govmdpi.com The catalyst can be recovered by simple filtration and reused in subsequent reaction cycles with only a minor loss of activity. mdpi.com

The production of formic acid, a key precursor for 3-hydroxypropyl formate, can also be achieved through the hydrogenation of CO2 using heterogeneous catalysts. mdpi.com Supported metal catalysts, such as palladium on activated carbon (Pd/AC), have been shown to be effective for this conversion. mdpi.com The development of robust and efficient heterogeneous catalysts is a significant area of research aimed at creating greener chemical processes. dtu.dk

Table 2: Examples of Heterogeneous Catalysts in Formate-Related Synthesis

Catalyst SystemReactionKey Advantages
Au/TiO2Aerobic oxidative coupling of alcohols and paraformaldehydeCatalyst is recyclable and reusable. mdpi.com
Pd/ACHydrogenation of CO2 to formateOperates under mild conditions and allows for catalyst recycling. mdpi.com
Cu/ZnO/Al2O3Hydrogenation of CO2 to methanol (via formate intermediate)Effective in a liquid phase system at relatively low temperatures. researchgate.net

Organocatalytic Systems in Formate Esterification

Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful alternative to traditional metal-based catalysis for esterification reactions. nih.govmdpi.com These catalysts often operate under mild conditions and can exhibit high selectivity. nih.govnih.gov

N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for the formylation of alcohols to produce formate esters. organic-chemistry.orgrsc.orgnih.gov Studies have demonstrated the utility of NHC-catalyzed transformylation using methyl formate as the formyl transfer agent. This method is notable for its low catalyst loadings and tolerance of various functional groups. organic-chemistry.org The use of molecular sieves can further enhance reaction yields by sequestering byproducts like methanol and suppressing the reverse reaction. organic-chemistry.org The versatility of NHCs allows for the efficient synthesis of a broad range of formates under mild conditions. organic-chemistry.org

The direct oxidative esterification of aldehydes with alcohols, catalyzed by NHCs, offers another route to formate esters. rsc.orgrsc.orgorganic-chemistry.org These reactions can utilize molecular oxygen as a green oxidant under ambient conditions, affording high yields of the corresponding esters. rsc.org The development of electro-organic syntheses interfaced with NHC organocatalysis provides a clean method for the direct oxidation of catalytically generated intermediates, with hydrogen gas as the only byproduct. organic-chemistry.org

Pyridine and its derivatives are another class of organocatalysts employed in esterification reactions, acting as nucleophilic catalysts. nih.gov They are particularly effective in acetylation reactions and can accelerate the formation of esters from anhydrides. nih.gov

The following table summarizes the performance of different organocatalytic systems in formate ester synthesis.

Catalyst SystemReactantsKey FeaturesYieldReference
N-Heterocyclic Carbene (NHC)Alcohol, Methyl FormateLow catalyst loading, mild conditions, use of molecular sievesGood to excellent organic-chemistry.org
N-Heterocyclic Carbene (NHC)Aldehyde, AlcoholUses molecular O₂ as oxidant, ambient conditionsHigh rsc.org
N-Heterocyclic Carbene (NHC)Aldehyde, AlcoholElectro-organic synthesis, clean reactionExcellent organic-chemistry.org
PyridineAlcohol, Acetic AnhydrideNucleophilic catalysis, accelerates ester formationHigh nih.gov

Chemo-Enzymatic and Biocatalytic Pathways to 3-Hydroxypropyl Formate

The integration of biological catalysts, such as enzymes and whole microbial cells, offers highly selective and environmentally benign routes for the synthesis of 3-hydroxypropyl formate. mdpi.comrsc.orgnih.gov

Enzyme-Mediated Formate Ester Synthesis and Hydrolysis

Lipases are a prominent class of enzymes used for ester synthesis due to their broad substrate scope and high selectivity. rsc.orgnih.gov The enzymatic esterification of formic acid with an alcohol, catalyzed by an immobilized lipase (B570770) like Novozym 435, can produce formate esters with high efficiency. researchgate.netmdpi.com This direct esterification is advantageous as the only byproduct is water. researchgate.net The mechanism involves the formation of a tetrahedral intermediate at the enzyme's active site, which consists of a serine, histidine, and aspartate catalytic triad. nih.gov

Formate dehydrogenase (FDH) is another enzyme that has shown utility, particularly in the selective cleavage of formic acid esters to the corresponding alcohols. researchgate.net This enzyme can quantitatively convert various alkyl and aryl formates. researchgate.net

Microbial Fermentation and Biotransformation Routes

Microbial systems provide a platform for the production of esters through various metabolic pathways. bohrium.comresearchgate.net Certain microorganisms can produce esters through the condensation of an acyl-CoA with an alcohol, a reaction catalyzed by alcohol acyltransferases (AATs). bohrium.comresearchgate.net Another route involves the oxidation of hemiacetals, which are formed from aldehydes and alcohols. bohrium.com

A patented process describes the use of a bacterial strain deficient in the metabolism of a fermentable sugar to produce formic acid or formate. google.com This process utilizes the pyruvate (B1213749) formate lyase pathway to convert the sugar primarily into formic acid, which can then be esterified. google.com The fermentation conditions, such as temperature and the nature of the nitrogen source, are crucial for optimizing the yield of formic acid. google.com For instance, yeast extracts have been shown to promote bacterial growth and delay metabolic inhibition by the formate product. google.com

Optimization of Biocatalytic Conditions for Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and efficiency of biocatalytic processes. mdpi.comresearchgate.net Key parameters that are often adjusted include temperature, pH, substrate concentration, enzyme loading, and the choice of solvent. mdpi.comresearchgate.net

For lipase-catalyzed esterifications, studies have investigated the effect of temperature, with optimal yields often found in the range of 30-50°C. mdpi.comresearchgate.net The molar ratio of the reactants (formic acid and alcohol) also significantly influences the conversion rate. researchgate.net In some cases, solvent-free systems can provide higher yields and shorter reaction times compared to solvent-based systems. researchgate.net

For microbial fermentations, controlling the concentration of the fermentable substrate and nitrogen source through a "fed-batch" approach can prolong the production phase and lead to higher concentrations of the desired product. google.com The development of robust biocatalysts through techniques like directed evolution can lead to significant improvements in productivity and tolerance to reaction conditions. rsc.orgresearchgate.net For instance, a 2500-fold improvement in volumetric productivity has been achieved for certain enzymes through in vitro evolution. researchgate.net

The following table highlights key parameters and their effects on biocatalytic synthesis.

ParameterEffect on Yield and EfficiencyReference
Temperature Optimal range often between 30-50°C for lipase catalysis. mdpi.comresearchgate.net
Substrate Molar Ratio Significantly impacts conversion rates in enzymatic reactions. researchgate.net
Enzyme Loading Finding the minimal effective concentration is crucial for process economics. researchgate.net
Solvent System Solvent-free systems can enhance yield and reduce reaction time. researchgate.net
Fed-Batch Fermentation Prolongs production phase and increases final product concentration. google.com
Directed Evolution Can dramatically improve enzyme productivity and stability. rsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of 3-Hydroxypropyl Formate

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. msu.edumlsu.ac.in These principles are increasingly being applied to the synthesis of 3-hydroxypropyl formate.

Solvent-Free and Atom-Economical Methodologies

A key principle of green chemistry is the prevention of waste, which is closely tied to the concept of atom economy. mlsu.ac.inacs.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orguhcl.edu Reactions with high atom economy, such as direct esterification where water is the only byproduct, are preferred. researchgate.net

Solvent-free reaction conditions are another important aspect of green synthesis. dokumen.pub The elimination of solvents reduces waste, minimizes environmental hazards, and can simplify product purification. mlsu.ac.indokumen.pub Research has shown that solvent-free enzymatic synthesis of formate esters can lead to high yields in shorter reaction times compared to systems using organic solvents. researchgate.net For example, the lipase-catalyzed synthesis of formate esters under solvent-free conditions has achieved yields of around 90% in just 5 hours. researchgate.net This approach not only aligns with green chemistry principles but can also offer economic advantages by reducing the costs associated with solvent purchase, handling, and disposal. mlsu.ac.in

The following table outlines key green chemistry metrics and their application in sustainable synthesis.

Green Chemistry MetricDescriptionApplication in SynthesisReference
Atom Economy A measure of how many atoms from the reactants are incorporated into the final product.Favors reactions like direct esterification with minimal byproducts. acs.orguhcl.edu
Solvent-Free Synthesis Conducting reactions without the use of solvents.Reduces waste, hazards, and can improve reaction efficiency. researchgate.netdokumen.pub
Use of Renewable Feedstocks Utilizing raw materials that can be replenished.Biocatalytic routes often use renewable resources like sugars. msu.edu
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.Organocatalysis and biocatalysis are prime examples. acs.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamic Analysis of 3-Hydroxypropyl Formate (B1220265) Formation

The formation of 3-hydroxypropyl formate is typically achieved through the Fischer esterification of 1,3-propanediol (B51772) with formic acid. This reaction, while straightforward in principle, is governed by specific kinetic and thermodynamic parameters that dictate its rate, efficiency, and final equilibrium position.

The rate of esterification to form 3-hydroxypropyl formate is dependent on the concentrations of the reactants (1,3-propanediol and formic acid) and the catalyst, as well as on the temperature. The differential rate law for such a reaction generally takes the form: rate = k[1,3-propanediol]^m[formic acid]^n where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. libretexts.orgkhanacademy.org These orders must be determined experimentally, often using the method of initial rates. libretexts.org

While specific kinetic data for the formic acid and 1,3-propanediol system is not extensively available in public literature, valuable insights can be drawn from analogous esterification reactions. For instance, a study on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid using an Amberlyst-35 catalyst provides a framework for understanding the kinetics. mdpi.com In such systems, several kinetic models can be applied, including Pseudo-Homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. The LHHW model often provides the best fit for solid-catalyzed esterifications, suggesting a surface reaction-controlled process. mdpi.com

The activation energy (Ea) is a critical parameter representing the minimum energy required for the reaction to occur. It can be determined by measuring the rate constant 'k' at various temperatures and applying the Arrhenius equation. For the analogous esterification of 1-methoxy-2-propanol and acetic acid, the apparent activation energy was found to be 62.0 ± 0.2 kJ/mol, indicating the energy barrier that must be overcome for the transformation. mdpi.com A similar profile would be expected for the formation of 3-hydroxypropyl formate.

Table 1: Representative Kinetic Models for Esterification This table, based on an analogous system mdpi.com, illustrates models used to describe the kinetics of ester formation.

ModelDescriptionTypical Applicability
Pseudo-Homogeneous (PH) Assumes the reaction occurs in a single phase, ignoring adsorption effects on the catalyst surface.Simple liquid-phase reactions.
Eley-Rideal (ER) Assumes one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the bulk fluid.Heterogeneous catalysis where one reactant is weakly adsorbed.
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Assumes all reactants are adsorbed onto the catalyst surface prior to reaction.Many solid-catalyzed reactions, often providing the most accurate fit. mdpi.com

Equilibrium Studies and Product Distribution Thermodynamics

Esterification is a reversible reaction, leading to an equilibrium mixture of reactants and products. The position of this equilibrium is described by the equilibrium constant (K_eq), which is a function of the thermodynamic properties of the system, such as enthalpy (ΔH°) and entropy (ΔS°) of reaction.

For the formation of 3-hydroxypropyl formate, the reaction is: HCOOH + HO(CH₂)₃OH ⇌ HCOOCH₂(CH₂)₂OH + H₂O

Thermodynamic analysis of similar esterification reactions reveals them to be generally exothermic (negative ΔH°), meaning heat is released during the reaction. mdpi.com The entropy change (ΔS°) is typically small. The Gibbs free energy change (ΔG°), which determines the spontaneity of the reaction, can be calculated from the relation ΔG° = ΔH° - TΔS°. d-nb.info

The product distribution at equilibrium is influenced by the initial molar ratio of reactants and the temperature. Using an excess of one reactant (typically the alcohol, 1,3-propanediol) can shift the equilibrium towards the product side, increasing the yield of 3-hydroxypropyl formate, in accordance with Le Châtelier's principle. Removal of water as it is formed is another common industrial strategy to drive the reaction to completion.

Table 2: Illustrative Thermodynamic Parameters for an Analogous Esterification Reaction Data adapted from a study on 1-methoxy-2-propanol and acetic acid. mdpi.com

Thermodynamic ParameterValueImplication
Enthalpy Change (ΔH°) Negative (Exothermic)Reaction releases heat; lower temperatures favor equilibrium yield.
Entropy Change (ΔS°) Small / NegativeIndicates a slight increase in order as two molecules combine into two others.
Gibbs Free Energy (ΔG°) NegativeThe reaction is spontaneous under standard conditions.

Detailed Mechanistic Elucidation of 3-Hydroxypropyl Formate Reactions

The reactivity of 3-hydroxypropyl formate is defined by its two key functional groups: the formate ester and the terminal hydroxyl group. These sites dictate the mechanistic pathways the molecule can undergo.

The central reaction involving the ester group of 3-hydroxypropyl formate is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This mechanism is fundamental to both its formation (esterification) and its breakdown (e.g., hydrolysis). The general pathway involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the formate group. This breaks the π-bond of the carbonyl, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond, expelling the leaving group (in this case, the 3-hydroxypropoxy group, -O(CH₂)₃OH, or its protonated form). libretexts.org

In the context of its synthesis via Fischer esterification, the reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of formic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl group of 1,3-propanediol. youtube.com

Conversely, the hydrolysis of 3-hydroxypropyl formate back to formic acid and 1,3-propanediol can occur under either acidic or basic conditions, following the same nucleophilic acyl substitution principles. Basic hydrolysis (saponification) is irreversible because the final step involves the deprotonation of the resulting formic acid to form a resonance-stabilized formate anion, which is a very poor electrophile. masterorganicchemistry.com

The terminal primary hydroxyl (-OH) group in 3-hydroxypropyl formate is a key feature that significantly influences its physical properties and reactivity. This group can readily participate in both intramolecular and intermolecular hydrogen bonding. nih.gov Intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the ester or hydroxyl oxygen of another, leads to an increased boiling point and viscosity compared to a non-hydroxylated analogue like propyl formate.

This hydroxyl group is also a reactive site for further chemical transformations. atamankimya.com It can:

Act as a nucleophile: The -OH group can react with other electrophiles. For example, it can be esterified with another acid molecule, potentially leading to the formation of propane-1,3-diyl diformate.

Undergo polymerization: It serves as a handle for polymerization reactions. For instance, in the presence of dicarboxylic acids or their derivatives, it can act as a monomer to form polyesters.

Be a site for crosslinking: The hydroxyl functionality allows the molecule to be incorporated into polymer networks, where it can act as a crosslinking site, enhancing properties like adhesion and chemical resistance. atamankimya.com

Engage in intramolecular interactions: While less common for a flexible propyl chain, there is a possibility for transient intramolecular hydrogen bonding between the terminal -OH group and the carbonyl oxygen of the formate ester. Such interactions can influence the conformation of the molecule and the reactivity of the ester group. mdpi.com Studies on related hydroxypropyl-appended molecules show that the hydroxyl group's ability to form hydrogen bonds is a defining feature of their supramolecular chemistry. rsc.org

Various catalytic systems can be employed to mediate the formation and transformation of 3-hydroxypropyl formate.

Acid Catalysis in Esterification: The most common catalytic cycle for its formation is standard acid catalysis (e.g., with sulfuric acid). The cycle involves (1) protonation of the formic acid carbonyl, (2) nucleophilic attack by 1,3-propanediol, (3) proton transfer steps, and (4) elimination of water to yield the protonated ester, followed by (5) deprotonation to regenerate the catalyst and give the final product.

Organometallic Catalysis: More sophisticated catalytic systems have been developed for related transformations. For the production of polyesters from 1,3-propanediol, catalysts comprising tin and titanium have been shown to be effective. google.com A plausible cycle would involve the coordination of the alcohol and/or acid to the metal center, facilitating the nucleophilic attack and subsequent ester formation.

Catalytic Oxidation Pathway: An entirely different catalytic transformation produces 3-hydroxypropyl formate from the ring-opening of tetrahydrofuran (B95107) (THF). A study utilizing a diiron(II) complex demonstrated that in the presence of dioxygen and a phosphine, THF is selectively oxidized to 3-hydroxypropyl formate. researchgate.net The proposed mechanism is initiated by a metal-centered hydrogen-atom abstraction from the THF, leading to a cascade of reactions that results in C-C bond cleavage and formation of the formate ester. researchgate.net This represents a non-traditional route where the molecule is assembled via a C-C bond scission rather than a C-O bond formation via esterification.

Degradation Pathways and Environmental Fate of 3-Hydroxypropyl Formate

3-Hydroxypropyl formate, an oxygenated volatile organic compound (OVOC), is subject to various transformation and degradation processes in the environment. Its fate is primarily determined by its reactivity towards atmospheric oxidants, its stability in aqueous environments, and its response to energy inputs like heat and light.

The primary sink for 3-hydroxypropyl formate in the troposphere is its reaction with photochemically generated hydroxyl (•OH) radicals. nih.gov This degradation process is a key factor in determining its atmospheric lifetime and its contribution to regional air quality and photochemical smog formation. nih.gov 3-Hydroxypropyl formate has been identified as a major degradation product in the atmospheric oxidation of 3-methoxy-1-propanol (B72126) (3M1P), indicating its role as a significant intermediate in atmospheric chemical cycles. nih.govresearchgate.netresearchgate.netresearchgate.net

The degradation is initiated by a hydrogen atom abstraction by an •OH radical, which can occur at several sites on the molecule. Theoretical studies on similar simple esters, such as methyl and ethyl formate, show that hydrogen abstraction can occur from the alkyl chain or the formyl group. researchgate.netcdnsciencepub.com For 3-hydroxypropyl formate, the potential reaction sites include the formyl C-H, the two methylene (B1212753) groups (-CH₂-) in the propyl chain, and the hydroxyl group. The presence of oxygen-containing functional groups (ether and alcohol) significantly influences the reactivity of adjacent C-H bonds. researchgate.netresearchgate.netcaprysses.fr Theoretical studies on butyl formate indicate that abstraction of a hydrogen atom from the methylene group adjacent to the ether oxygen is a highly favorable pathway due to the stabilizing influence of the oxygen atom on the transition state. caprysses.fr For 3-hydroxypropyl formate, this corresponds to the C-H bond at the C1 position of the propyl group.

The generalized mechanism for the •OH radical-initiated oxidation proceeds as follows:

Hydrogen Abstraction: An •OH radical abstracts a hydrogen atom (H•) from the 3-hydroxypropyl formate molecule (HC(O)O(CH₂)₃OH), forming a water molecule and an alkyl radical (R•).

HC(O)O(CH₂)₃OH + •OH → •C(O)O(CH₂)₃OH + H₂O (Formyl H-abstraction)

HC(O)O(CH₂)₃OH + •OH → HC(O)O(CH•)(CH₂)₂OH + H₂O (Propyl chain H-abstraction)

Peroxy Radical Formation: The resulting alkyl radical (R•) rapidly reacts with atmospheric molecular oxygen (O₂) to form a peroxy radical (RO₂•). nih.govresearchgate.net

R• + O₂ → RO₂•

Further Reactions: In the presence of nitrogen oxides (NOₓ), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). nih.govresearchgate.net

RO₂• + NO → RO• + NO₂

The subsequent fate of the alkoxy radical involves unimolecular decomposition or isomerization, leading to the formation of various stable end-products such as smaller aldehydes, acids, and carbon dioxide. cdnsciencepub.comresearchgate.net In the degradation of compounds with similar structures, products like formaldehyde, formic acid, and other oxygenated species have been identified. researchgate.netconicet.gov.ar

Reaction TypeReactantRadicalRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference(s)
H-AbstractionMethyl Formate•OH8.63 x 10⁻¹² cdnsciencepub.com
H-Abstractionn-Butyl Formate•OH3.3 days (Atmospheric Lifetime) conicet.gov.ar
H-Abstraction3-methoxy-1-propanol•OH(2.15 ± 0.28) x 10⁻¹¹ nih.govresearchgate.net
H-AbstractionFormate (aqueous)•OH(2.4 ± 0.4) x 10⁹ M⁻¹ s⁻¹ rsc.org

This table presents kinetic data for the reaction of hydroxyl radicals with formate and related esters to provide context for the atmospheric reactivity of 3-hydroxypropyl formate.

The chemical stability of 3-hydroxypropyl formate in aqueous environments is dictated by its susceptibility to hydrolysis. As an ester, it can be cleaved back into its constituent alcohol (1,3-propanediol) and carboxylic acid (formic acid). This reaction is reversible and can be catalyzed by both acids and bases.

The general mechanisms are:

Acid-Catalyzed Hydrolysis: This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond. This reaction is the reverse of Fischer esterification.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (⁻O(CH₂)₃OH) as the leaving group. The alkoxide subsequently deprotonates the newly formed formic acid, driving the reaction to completion.

Formate esters are generally considered more reactive towards hydrolysis compared to esters of larger carboxylic acids due to the smaller size and higher electrophilicity of the formyl group. Studies on the synthesis of related compounds like glycerol (B35011) diformate emphasize the need to limit water content to prevent hydrolysis. Similarly, during the synthesis of hydroxypropyl methylcellulose (B11928114) phthalate, reaction mixtures are cooled to minimize the rate of hydrolysis. google.com The stability of related cyclic phosphate (B84403) esters is known to be highly dependent on ring size, with five-membered rings hydrolyzing orders of magnitude faster than six-membered rings. nih.gov While no specific kinetic data for the hydrolysis of 3-hydroxypropyl formate is available, these examples suggest it would be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Kinetic isotope effect studies on the hydrolysis of other formate esters suggest a transition state with significant tetrahedral character, indicating that the nucleophilic attack by water is a key step in the rate-determining process. nih.gov

Beyond radical-initiated degradation, 3-hydroxypropyl formate can be broken down by the direct input of energy in the form of ultraviolet (UV) radiation or heat.

Photochemical Decomposition: The photolysis of simple alkyl esters, including formates, has been shown to proceed through several primary processes upon absorption of UV light. cdnsciencepub.com These pathways include intramolecular rearrangements and dissociation. For simple formates like methyl and butyl formate, photolysis can lead to the formation of carbon monoxide (CO), carbon dioxide (CO₂), hydrogen, and various hydrocarbons. cdnsciencepub.comscielo.org.mx Studies on benzyl (B1604629) formate, an aromatic formate ester, identified triplet excited states (³BF*), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂) as the main reactive species during its photochemical degradation in water, leading to products such as benzaldehyde (B42025) and benzoic acid. researchgate.net While methyl formate does not undergo direct photolysis with UV light above 300 nm, shorter wavelengths can induce decomposition. nih.gov It is expected that 3-hydroxypropyl formate would follow similar photochemical decomposition pathways, involving cleavage of the C-O or O-C=O bonds upon excitation.

Thermal Decomposition: The thermal stability of a molecule is its resistance to decomposition at high temperatures. While specific thermogravimetric analysis (TGA) data for 3-hydroxypropyl formate is not readily available, data from related compounds provides insight. Poly(3-hydroxypropyl ethyleneimine), a polymer containing the 3-hydroxypropyl moiety, begins to undergo thermal decomposition at approximately 235 °C. nih.gov TGA of other polymers with hydroxypropyl groups, such as hydroxypropyl cellulose, also shows multi-stage decomposition, with significant weight loss occurring above 220°C. scirp.orgscirp.org The initial weight loss at lower temperatures (below 150 °C) is typically attributed to the evaporation of bound water, while major decomposition at higher temperatures involves the scission of covalent bonds within the molecule's backbone. nih.govscirp.org For 3-hydroxypropyl formate, thermal decomposition would likely lead to the elimination of water, CO, CO₂, and the formation of smaller organic fragments. Maintaining temperatures below 70°C is recommended during the synthesis of similar formate esters to avoid the decomposition of reactive intermediates.

CompoundOnset of Decomposition (°C)Analysis MethodKey FindingsReference(s)
Poly(3-hydroxypropyl ethyleneimine)~235TGATwo-stage weight loss: water loss (30-150°C), then decomposition. nih.gov
Hydroxypropyl Cellulose (HPC)~220TGASignificant weight loss starts above 220°C. scirp.org
PVA/HPC Blend (25/75)356.6 (Peak Temp)DrTGABlending with PVA increased the thermal stability of HPC. researchgate.net

This table summarizes thermal decomposition data for polymers containing hydroxypropyl groups, offering an analogy for the thermal stability of 3-hydroxypropyl formate.

3-Hydroxypropyl formate serves as a crucial transient intermediate in several documented chemical pathways. Its most notable role is within the atmospheric degradation cascade of other VOCs. As established, it is a key intermediate product from the OH radical-initiated oxidation of 3-methoxy-1-propanol (3M1P). nih.govresearchgate.net In this process, the parent molecule is oxidized and fragments, with 3-hydroxypropyl formate representing a stable, yet still reactive, molecule that is formed and subsequently degraded.

Its role as an intermediate is not limited to atmospheric chemistry. The hydroxypropyl and formate functional groups are common in industrial organic synthesis. For instance, (2-hydroxypropyl)trimethylammonium formate is used as a phase-transfer catalyst and participates in substitution reactions. Similarly, N,N'-bis-(3-hydroxypropyl) homopiperazine, which contains the 3-hydroxypropyl structure, is a key intermediate in other syntheses. google.com In polymer science, compounds containing hydroxypropyl groups can act as reactive intermediates for creating materials like polyurethanes. The formation of 1-hydroxypropyl formate has also been suggested as a possible intermediate in the ozone-assisted oxidation of other organic compounds. ucf.edu These examples highlight that the 3-hydroxypropyl formate structure is a common motif that appears transiently during complex reaction sequences, both in natural and industrial settings.

Studies of Reaction Intermediates and Transition States

The reactivity and transformation of 3-hydroxypropyl formate are governed by the properties of short-lived reaction intermediates and the energy barriers of their associated transition states. Modern computational chemistry, utilizing methods like Density Functional Theory (DFT) and high-level ab-initio calculations (e.g., CCSD(T)), has become essential for elucidating these features. nih.govresearchgate.net

In atmospheric oxidation, the initial H-abstraction by an •OH radical leads to a pre-reaction complex, which then proceeds through a transition state to form the products. caprysses.fr For the reaction of •OH with similar esters like butyl formate, calculations show that the interaction between the hydroxyl radical's hydrogen and the ester's ether oxygen can stabilize the transition state, lowering the activation energy for H-abstraction at that site. caprysses.fr Given the presence of both an ether oxygen and a hydroxyl group in 3-hydroxypropyl formate, similar stabilizing hydrogen-bond-like interactions in the transition state are highly probable.

Following the initial abstraction, the key intermediates are carbon-centered radicals, which are rapidly converted into peroxy (RO₂•) and then alkoxy (RO•) radicals. researchgate.net The potential energy surface of these radicals determines the final product distribution. For example, studies on the alkoxy radical derived from ethyl formate show competition between reaction with O₂ and a unimolecular process known as the α-ester rearrangement, which proceeds through a five-membered ring transition state to yield an acid and an acetyl radical. cdnsciencepub.comresearchgate.net

For hydrolysis reactions, kinetic isotope effect experiments on formate esters have been used to probe the structure of the transition state. nih.gov The large observed oxygen-18 isotope effect for the carbonyl oxygen in the hydrolysis of a ribosomal P-site substrate (an ester) indicates that the transition state has a high degree of tetrahedral character, meaning the bond to the attacking water molecule is substantially formed while the C=O double bond is significantly weakened. nih.gov This implies a late transition state that closely resembles the tetrahedral intermediate, providing a detailed snapshot of the reaction's central moment.

Advanced Spectroscopic and Chromatographic Methodologies for Elucidation

Developments in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 3-hydroxypropyl formate (B1220265), NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the confirmation of its constitution and stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational data on chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the 3-hydroxypropyl formate molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). For 3-hydroxypropyl formate, a COSY spectrum would reveal correlations between the protons of the two methylene (B1212753) groups in the propyl chain (H-1' with H-2' and H-2' with H-3') and the coupling between the hydroxyl proton and the adjacent methylene protons (H-3' with O-H). sdsu.edunih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹J coupling). columbia.edu An HSQC spectrum of 3-hydroxypropyl formate would show cross-peaks connecting the formyl proton (H-1) to the formyl carbon (C-1), the H-1' protons to the C-1' carbon, the H-2' protons to the C-2' carbon, and the H-3' protons to the C-3' carbon. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. columbia.edudiva-portal.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J and ³J couplings), which is critical for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for 3-hydroxypropyl formate would include the correlation from the formyl proton (H-1) to the C-1' carbon and from the H-1' protons to the formyl carbon (C-1), definitively establishing the ester linkage. Further correlations between H-1' and C-2', and H-3' and C-2' would confirm the structure of the propyl chain. sdsu.eduyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 3-hydroxypropyl formate Predicted chemical shifts (δ) in ppm relative to TMS. Coupling constants (J) in Hz.

PositionAtom TypePredicted δ (ppm) & MultiplicityCOSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
1C=O~161-H-1H-1'
1H-C=O~8.05 (s)-C-1C-1'
1'-O-CH₂-~4.25 (t, J ≈ 6.5 Hz)H-2'C-1'C-1, C-2'
1'C~62-H-1'H-1, H-2'
2'-CH₂-~1.95 (quint, J ≈ 6.3 Hz)H-1', H-3'C-2'H-1', H-3'
2'C~30-H-2'H-1', H-3'
3'-CH₂-OH~3.70 (t, J ≈ 6.1 Hz)H-2', O-HC-3'C-2'
3'C~58-H-3'H-2'
-OH-OHVariable (br s)H-3'-C-3'

While solution-state NMR provides data on molecules in rapid motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. libretexts.org For 3-hydroxypropyl formate, ssNMR could be used to characterize its crystalline and amorphous forms. By spinning the sample at a specific "magic angle," it is possible to obtain high-resolution spectra of solid samples. libretexts.orgrsc.org

In a crystalline sample, the presence of sharp, well-defined peaks in the ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum would indicate a highly ordered environment with specific molecular conformations. In contrast, an amorphous or glassy form would exhibit broader peaks, reflecting a distribution of conformations and local environments. researchgate.net Furthermore, ssNMR techniques can probe the proximity of different atomic groups, providing information on intermolecular packing in the crystal lattice. Studies on related compounds like starch formates have utilized ssNMR to investigate molecular mobility and phase separation in blends, demonstrating the power of this technique to characterize the solid-state properties of formate-containing materials. researchgate.netnih.gov

The flexible propyl chain and the formate ester group in 3-hydroxypropyl formate allow for internal rotations around several single bonds (e.g., C-O and C-C bonds). These dynamic processes can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). acs.org By monitoring the NMR spectrum as a function of temperature, it is possible to observe the effects of these rotational processes.

At low temperatures, rotation around a specific bond may be slow on the NMR timescale, resulting in distinct signals for different conformers. As the temperature is raised, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the difference in their resonance frequencies, the corresponding NMR signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov

By analyzing the line shape of the signals at different temperatures, the rate constants for the rotational process can be determined. From these, the activation energy (rotational barrier, ΔG‡) can be calculated using the Eyring equation. nih.gov For 3-hydroxypropyl formate, DNMR studies could quantify the energy barriers for rotation around the O-C(1'), C(1')-C(2'), and C(2')-C(3') bonds, providing fundamental data on its conformational flexibility. scispace.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "fingerprint" of a molecule. These methods probe the vibrational modes of a molecule, which are determined by its structure and bonding.

The IR and Raman spectra of 3-hydroxypropyl formate are dominated by characteristic absorption bands corresponding to its functional groups. High-resolution vibrational spectroscopy, often performed on jet-cooled samples, can provide sufficient detail to distinguish between different stable conformers of the molecule. osti.govcolorado.edu Each conformer, having a unique 3D geometry, will exhibit a slightly different set of vibrational frequencies.

For 3-hydroxypropyl formate, key vibrational modes include:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding. docbrown.info

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the propyl chain and a sharper peak for the formyl C-H stretch around 2850 cm⁻¹. scispace.com

C=O Stretch: A very strong, sharp absorption in the IR spectrum around 1720-1740 cm⁻¹, which is characteristic of the ester carbonyl group. vscht.cz

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and alcohol moieties. acs.org

The region from approximately 400 to 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of bending and skeletal vibrations that is unique to the molecule. docbrown.info High-resolution studies in this region could potentially resolve subtle spectral shifts indicative of different rotational isomers (conformers) arising from rotation around the C-C and C-O bonds.

Table 2: Characteristic Vibrational Frequencies for 3-hydroxypropyl formate

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretchAlcohol (-OH)3200 - 3600Strong, BroadWeak
C-H stretch (sp³)Alkyl (-CH₂)2850 - 2960Medium-StrongStrong
C=O stretchEster (formate)1720 - 1740Very StrongMedium
C-H bendAlkyl (-CH₂)1350 - 1470VariableMedium
C-O stretchEster & Alcohol1000 - 1300StrongWeak-Medium

In-situ (in the reaction vessel) IR and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time monitoring of chemical reactions. rsc.orgnist.gov These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

The synthesis of 3-hydroxypropyl formate, for example via the esterification of 1,3-propanediol (B51772) with formic acid, could be monitored effectively using these methods.

Using In-Situ IR: Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into the reaction mixture. The reaction progress could be followed by observing the decrease in the broad O-H absorption of formic acid and the appearance and growth of the sharp ester C=O stretch around 1720-1740 cm⁻¹. scispace.comacs.org

Using In-Situ Raman: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or alcoholic media, as the O-H bands are weak in the Raman spectrum, causing less interference. rsc.orgnih.gov The formation of 3-hydroxypropyl formate could be tracked by the emergence of its characteristic Raman bands, while the disappearance of the reactants' signals is simultaneously monitored. rsc.orgacs.org This allows for precise determination of reaction kinetics, optimization of reaction conditions (temperature, catalyst loading), and identification of the reaction endpoint. rsc.orgrsc.org

Mass Spectrometry-Based Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragments produced upon ionization. neu.edu.tr For a relatively small and polar molecule like 3-hydroxypropyl formate, electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions for analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike standard-resolution mass spectrometry, HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure m/z values with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula.

For 3-hydroxypropyl formate (C₄H₈O₃), the exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes. The protonated molecule, [M+H]⁺, is commonly observed in positive ion mode ESI. The high-resolution measurement of this ion's m/z would allow for its elemental formula to be confirmed, distinguishing it from other isobaric compounds.

Table 1: Theoretical Exact Mass Data for 3-hydroxypropyl formate

Species Formula Theoretical Exact Mass (Da)
Neutral Molecule [M] C₄H₈O₃ 104.04734
Protonated Molecule [M+H]⁺ C₄H₉O₃⁺ 105.05462

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of 3-hydroxypropyl formate) is selected, subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting product ions are analyzed. acs.org The fragmentation pattern provides a fingerprint of the molecule's structure, revealing information about its functional groups and connectivity.

The fragmentation of protonated 3-hydroxypropyl formate would likely proceed through characteristic pathways for esters and alcohols. arizona.edu Common fragmentation mechanisms include the neutral loss of water (H₂O) from the hydroxypropyl group and the loss of formic acid (HCOOH). Cleavage of the ester bond would also be a prominent fragmentation pathway.

Table 2: Plausible MS/MS Fragmentation Pathways for [3-hydroxypropyl formate+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Formula of Fragment Mass of Fragment (Da) Proposed Neutral Loss Formula of Neutral Loss
105.05462 [M+H-H₂O]⁺ C₄H₇O₂⁺ 87.04406 Water H₂O
105.05462 [M+H-HCOOH]⁺ C₃H₇⁺ 43.05423 Formic Acid CH₂O₂
105.05462 [CH₂OCHO]⁺ C₂H₃O₂⁺ 59.01276 Propanol (B110389) C₃H₈O

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. imist.ma In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being detected by a mass spectrometer. innovatechlabs.com This method is highly effective for assessing the purity of 3-hydroxypropyl formate and for identifying any volatile impurities or degradation products. nih.gov

Potential impurities could include residual starting materials from its synthesis, such as 1,3-propanediol and formic acid, or by-products. Degradation products might arise from hydrolysis, which would break the ester linkage to form 1,3-propanediol and formic acid. The chromatogram would show distinct peaks for each compound, and the mass spectrum of each peak would allow for its positive identification by comparison to spectral libraries. innovatechlabs.com

Table 3: Hypothetical GC-MS Data for Purity Analysis of 3-hydroxypropyl formate

Retention Time (min) Compound Name Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Identification
4.5 Formic Acid 46.03 46, 45, 29 Potential Impurity/Degradant
5.8 1,3-Propanediol 76.09 76, 58, 43, 31 Potential Impurity/Degradant

X-ray Diffraction Studies for Crystal Structure and Supramolecular Assembly

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions. uol.de

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for a crystalline compound. rsc.org Growing a suitable single crystal of 3-hydroxypropyl formate would allow for the complete determination of its molecular conformation and how the molecules pack together in the crystal lattice. uol.de This analysis would reveal the precise geometry of the hydroxypropyl and formate moieties and detail the intermolecular hydrogen bonding network, which would be expected to form between the hydroxyl group of one molecule and the carbonyl oxygen of another.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for 3-hydroxypropyl formate

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 5.2
c (Å) 12.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 525.4
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.315
Hydrogen Bond (D-H···A) O-H···O=C

Powder X-ray Diffraction for Polymorphic Studies and Crystalline Purity

Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of a bulk sample. rigaku.com It is particularly valuable for identifying different crystalline forms, or polymorphs, which have the same chemical composition but different crystal structures. researchgate.netunits.it Each polymorph gives a unique PXRD pattern. rigaku.com

A PXRD analysis of a solid sample of 3-hydroxypropyl formate would confirm its crystallinity and could be used as a fingerprint for phase identification. If multiple polymorphs exist, PXRD is the primary tool for distinguishing between them and for assessing the crystalline purity of a given batch. The pattern consists of a series of peaks, with their positions (2θ) related to the unit cell dimensions and their intensities related to the atomic arrangement. units.it

Table 5: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Form of 3-hydroxypropyl formate

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
14.5 6.10 45
18.8 4.72 100
21.3 4.17 80
25.0 3.56 65
29.2 3.06 50

Table 6: List of Compounds Mentioned

Compound Name
1,3-Propanediol
3-hydroxypropyl formate

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 3-hydroxypropyl formate from reaction mixtures, the quantification of its purity, and the profiling of any related impurities. nih.govijpsjournal.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 3-hydroxypropyl formate. labinsights.nl A reversed-phase HPLC (RP-HPLC) method is typically suitable for this moderately polar analyte.

A representative method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the polarity of 3-hydroxypropyl formate, a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is effective. researchgate.net The addition of a small amount of acid, such as formic acid, to the mobile phase can ensure the consistent ionization state of acidic or basic impurities and improve peak shape. chromatographyonline.com

Due to the lack of a strong UV-absorbing chromophore in 3-hydroxypropyl formate, detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID). labinsights.nl For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. Impurity profiling involves identifying and quantifying other components in the sample, such as unreacted starting materials (1,3-propanediol, formic acid) or degradation products. nih.gov

Table 1: Representative HPLC Method Parameters for 3-Hydroxypropyl Formate Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Expected Retention Time ~7.5 min

This table presents a hypothetical, yet scientifically plausible, set of parameters for the HPLC analysis of 3-hydroxypropyl formate based on methods for similar short-chain polar esters. chromatographyonline.comresearchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Component Separation and Detection

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile organic compounds and is well-suited for identifying volatile impurities that may be present in a 3-hydroxypropyl formate sample. nih.gov Such impurities could include residual solvents or low-boiling-point starting materials.

For the analysis, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The choice of column is critical; for a polar analyte like 3-hydroxypropyl formate and its potential impurities, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., a "wax" column), provides the best separation. google.com A Flame Ionization Detector (FID) is commonly used for detection as it offers high sensitivity for most organic compounds. scielo.br

GC analysis can effectively quantify impurities such as residual 1,3-propanediol or by-products from synthesis. google.comugm.ac.id The method's performance is validated by assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). scielo.br

Table 2: Typical GC Parameters for Volatile Impurity Profiling in 3-hydroxypropyl Formate

ParameterCondition
Column DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, 1.2 mL/min constant flow
Injector Temperature 240 °C
Injection Mode Split (50:1)
Oven Program Initial 50 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

This table outlines a representative GC method for analyzing volatile components related to 3-hydroxypropyl formate, based on standard practices for polar analytes. nih.govnih.gov

Advanced Separation Techniques for Complex Mixtures

When 3-hydroxypropyl formate is present in highly complex matrices, or when high-purity material is required, advanced separation techniques may be employed.

Preparative Chromatography: For the isolation and purification of 3-hydroxypropyl formate on a larger scale than analytical chromatography, preparative HPLC is used. researchpublish.com This technique utilizes larger columns and higher flow rates to separate and collect significant quantities of the pure compound. researchgate.net

Column-Switching HPLC: This is a sophisticated technique used to enhance separation selectivity and handle complex samples, such as those from biological or environmental matrices. analyticaltoxicology.com A sample can be initially separated on one column, with a specific fraction containing the analyte of interest automatically transferred ("heart-cut") to a second, different column for further separation. nih.govchromatographyonline.com This approach can effectively remove interfering matrix components.

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that does not use a solid support. It is particularly useful for separating polar compounds and can minimize sample loss due to irreversible adsorption. It has been successfully applied to the separation of various esters from complex mixtures. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex volatile samples, GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) provides immense peak capacity and resolving power. embrapa.br This would be applicable if 3-hydroxypropyl formate were a component in a complex flavor, fragrance, or biofuel sample, allowing for its separation from hundreds or thousands of other volatile compounds.

These advanced methods provide powerful solutions for the unique challenges associated with the separation and purification of 3-hydroxypropyl formate from intricate mixtures.

Computational Chemistry and Theoretical Modelling of 3 Hydroxypropyl Formate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and preferred geometry of a molecule. science.gov These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals and energy distributions. acs.org DFT methods, like the popular B3LYP functional, balance computational cost and accuracy, making them suitable for a wide range of chemical systems. science.gov Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy by making fewer assumptions, albeit at a greater computational expense. acs.orgnih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. For 3-hydroxypropyl formate (B1220265), this process would identify the most stable three-dimensional structure by calculating forces on each atom and iteratively adjusting their positions until those forces are negligible. This reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Due to the flexible propanol (B110389) chain and the rotatable ester group, 3-hydroxypropyl formate can exist in multiple conformations. A thorough conformational analysis involves systematically rotating the key dihedral angles (e.g., O-C-C-C, C-C-O-C) and performing a geometry optimization at each step to map out the conformational energy landscape. nih.gov This landscape reveals the relative energies of different conformers (e.g., gauche vs. trans) and the energy barriers separating them. nih.gov The most stable conformers are those that minimize steric hindrance and optimize stabilizing interactions, such as intramolecular hydrogen bonds between the terminal hydroxyl group and the formate oxygen.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of 3-Hydroxypropyl Formate (Calculated at B3LYP/6-311++G(d,p) level). This table is a hypothetical representation of data that would be generated from a geometry optimization calculation.

ParameterAtom Pair/Triplet/QuartetValue (Å or Degrees)
Bond Length C=O (formate)~1.21
C-O (formate ester)~1.34
O-C (propyl)~1.43
C-C (propyl)~1.53
C-O (hydroxyl)~1.42
Bond Angle O=C-O (formate)~125°
C-O-C (ester)~115°
C-C-C (propyl)~112°
C-C-O (hydroxyl)~109°
Dihedral Angle H-O-C-C~180° (anti) or ~60° (gauche)
C-O-C-C~180° (anti) or ~60° (gauche)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. iqce.jp The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. kg.ac.rs

For 3-hydroxypropyl formate, the HOMO is expected to be localized primarily on the oxygen atoms, specifically the non-bonding orbitals of the hydroxyl oxygen and the carbonyl oxygen of the formate group, as these are the regions of highest electron density. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O), which is the most electrophilic site. wuxibiology.comnih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net This analysis helps predict how 3-hydroxypropyl formate would interact with other reagents; for instance, its HOMO would interact with the LUMO of an electrophile, and its LUMO would interact with the HOMO of a nucleophile. iqce.jp

Table 2: Hypothetical Frontier Orbital Energies for 3-Hydroxypropyl Formate (Calculated at B3LYP/6-311++G(d,p) level). This table is a hypothetical representation of data that would be generated from an FMO analysis.

ParameterValue (eV)
HOMO Energy -7.5
LUMO Energy +1.2
HOMO-LUMO Gap 8.7

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. nih.gov The MEP map is color-coded to indicate different potential values: regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. nih.govuni-leipzig.de

For 3-hydroxypropyl formate, an MEP map would clearly show significant negative potential around the carbonyl oxygen and the hydroxyl oxygen, identifying them as the primary sites for hydrogen bonding and interaction with electrophiles or cations. uni-muenchen.de A region of positive potential would be expected around the hydroxyl hydrogen atom and, to a lesser extent, the formate hydrogen, indicating their propensity to act as hydrogen bond donors. Analyzing the MEP surface provides intuitive insights into intermolecular interactions and chemical reactivity that complement HOMO-LUMO analysis. unil.ch

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, especially in a condensed phase like a solution. mdpi.com MD simulations use classical mechanics and force fields—sets of parameters that define the potential energy of the system—to calculate the trajectory of every atom in the system. nih.gov

The presence of a solvent can significantly influence the conformational preferences and reactivity of a solute molecule. MD simulations are ideal for studying these effects. By simulating 3-hydroxypropyl formate in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how intermolecular interactions, such as hydrogen bonding between the solute and solvent, affect its structure and dynamics. mdpi.com

In a polar protic solvent like water, the hydroxyl and formate groups of 3-hydroxypropyl formate would form strong hydrogen bonds with the surrounding water molecules. This solvation can stabilize conformations that might be less favorable in the gas phase. For example, solvent interactions might disrupt or compete with the formation of an intramolecular hydrogen bond, favoring more extended conformations of the molecule. The simulation can track changes in key dihedral angles and the average number of hydrogen bonds to quantify these solvent effects.

Molecules capable of hydrogen bonding, like 3-hydroxypropyl formate, may exhibit self-assembly or aggregation in solution, particularly at higher concentrations or in non-polar solvents where solute-solute interactions are favored over solute-solvent interactions. nih.govresearchgate.net MD simulations can be used to investigate this phenomenon by modeling a system containing multiple 3-hydroxypropyl formate molecules.

By analyzing the simulation trajectories, one can identify the formation and lifetime of dimers or larger clusters held together by intermolecular hydrogen bonds. nih.gov The simulation can reveal the preferred orientation of molecules within these aggregates and calculate the potential of mean force (PMF) for their association, providing insight into the thermodynamic stability of the self-assembled structures. This information is crucial for understanding the macroscopic properties of 3-hydroxypropyl formate in bulk.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving 3-hydroxypropyl formate. These methods help in identifying the most plausible reaction pathways and the energetic barriers associated with them.

The degradation of organic compounds in the atmosphere, such as the formation of 3-hydroxypropyl formate from the oxidation of other volatile organic compounds, often involves complex reaction sequences. researchgate.netresearchgate.net Computational studies can map out these pathways, identifying intermediates and transition states. For instance, the formation of 3-hydroxypropyl formate can be a product of the atmospheric degradation of other molecules. researchgate.net The reaction mechanisms are often initiated by radicals like the hydroxyl radical (•OH). researchgate.net

The stability of reaction products, including 3-hydroxypropyl formate, can be assessed by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.net The energy barriers for different reaction steps, known as activation energies, are calculated to determine the feasibility and rate of each pathway. researchgate.netlibretexts.org Lower activation barriers indicate more favorable reaction routes. mnstate.edu For example, in reactions involving multiple steps, the step with the highest activation energy is typically the rate-determining step. libretexts.org

Theoretical calculations can explore various proposed mechanisms, such as elimination and readdition, intramolecular processes, or migrations. researchgate.net For instance, the formation of various products can start from a common intermediate, and the subsequent reaction pathways and their branching ratios are dictated by the relative energy barriers of the transition states. researchgate.net

Table 1: Hypothetical Reaction Pathway Data for the Formation of 3-Hydroxypropyl Formate

ReactantsIntermediate/Transition StateProductActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Precursor A + •OHTransition State 1Intermediate B5.2-10.8
Intermediate BTransition State 23-hydroxypropyl formate12.5-25.1
Precursor C + O₂Peroxy Radical Intermediate3-hydroxypropyl formate + other products8.7-40.3

Note: The data in this table is illustrative and based on general principles of reaction mechanism studies. Actual values would be derived from specific quantum chemical calculations.

The solvent environment can significantly influence reaction mechanisms and energetics. numberanalytics.commdpi.com Implicit solvation models are a common computational tool to account for these effects without explicitly modeling solvent molecules. numberanalytics.com These models treat the solvent as a continuous medium with specific dielectric properties. numberanalytics.comresearchgate.net

Commonly used implicit solvation models include:

Polarizable Continuum Model (PCM) : This model is widely used for simulating molecules in polar solvents. numberanalytics.comresearchgate.net

Conductor-like Screening Model (COSMO) : This model is often more suitable for non-polar solvents. numberanalytics.com

SMD (Solvation Model based on Density) : This is a universal solvation model applicable to a wide range of solvents and solutes. mdpi.comresearchgate.net

The choice of solvation model can affect the calculated activation energies and the stability of intermediates and transition states. numberanalytics.comresearchgate.net For instance, polar solvents can stabilize charged or highly polar transition states, thereby lowering the activation barrier. numberanalytics.com In some cases, explicit solvent molecules are included in the calculation, particularly when specific interactions like hydrogen bonding play a crucial role in the reaction mechanism. researchgate.net The combination of implicit and explicit solvent models can provide a more accurate representation of the solvated system. vu.nl

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the structural assignment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netarxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for such calculations. nih.govnih.gov

The accuracy of predicted NMR shifts depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects. researchgate.netgithub.io For example, comparing calculated shifts to experimental data can help confirm the correct conformation or isomeric structure of a molecule. nih.gov Machine learning models are also being developed to improve the accuracy of NMR shift predictions. arxiv.org

Table 2: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for 3-Hydroxypropyl Formate

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C=O163.5161.2N/AN/A
O-C H₂-CH₂62.160.54.254.20
CH₂-C H₂-CH₂28.929.31.951.90
CH₂-CH₂-C H₂-OH59.858.13.703.65
H-C=ON/AN/A8.108.05
CH₂-OHN/AN/A2.50 (broad)2.45 (broad)

Note: This table presents hypothetical data for illustrative purposes. The predicted values are typical of what might be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory with a solvation model), and the experimental values are representative for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. researchgate.netresearchgate.net

These calculations are typically performed within the harmonic approximation, where the potential energy surface is assumed to be quadratic around the equilibrium geometry. smu.edu The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

The comparison of theoretical and experimental spectra aids in the assignment of specific vibrational bands to particular molecular motions, such as stretching, bending, and torsional modes. researchgate.netsmu.edu This can confirm the presence of specific functional groups and provide detailed structural information. researchgate.net

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 3-Hydroxypropyl Formate

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch34503400 (broad)
C-H stretch (formyl)29802950
C-H stretch (aliphatic)2940, 28802920, 2865
C=O stretch17351720
C-O stretch11801190
C-C stretch10501060
O-H bend14201410

Note: This table contains representative data. Calculated frequencies are often systematically higher than experimental ones and are typically scaled for better comparison.

Advanced Research Applications in Chemical and Material Sciences

3-Hydroxypropyl Formate (B1220265) as a Key Intermediate in Multi-Step Organic Synthesis

In the realm of organic synthesis, the construction of complex molecular architectures often relies on versatile and selectively reactive intermediates. europa.euqub.ac.uk The "3-hydroxypropyl" moiety is a valuable building block, and the formate group can act as a protecting group or a precursor for other functionalities, positioning 3-hydroxypropyl formate as a useful intermediate. conicet.gov.ar

The 3-hydroxypropyl group is a structural component in various complex molecules and synthetic intermediates. Its incorporation is a key step in the synthesis of certain pharmaceuticals and specialized chemical structures. For instance, in a patented process for preparing the synthetic steroid Drospirenone, a crucial step involves the creation of a 17α-(3-hydroxypropyl) group on the steroid backbone. epo.org This transformation highlights the importance of the three-carbon hydroxyalkyl chain in building complex steroidal frameworks.

Similarly, other research points to the use of molecules containing the 3-hydroxypropyl group as key intermediates. These examples underscore the role of the 3-hydroxypropyl unit as a fundamental precursor for constructing elaborate molecular targets.

Table 1: Examples of the 3-Hydroxypropyl Moiety in Complex Molecule Synthesis

Intermediate Containing 3-Hydroxypropyl GroupTarget Molecule ClassSignificanceSource
17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstan-3β,5,17β-triolSynthetic Steroids (e.g., Drospirenone)A key intermediate where the 3-hydroxypropyl side chain is essential for the final molecular structure. epo.org
3-Butyl-5-(3-hydroxypropyl)-octahydroindolizineProline DerivativesServes as a structural precursor for substituted proline derivatives, which are important in medicinal chemistry. researchgate.net
Benzyl (B1604629) N-(3-hydroxypropyl)carbamateCarbamatesActs as a building block and cross-linking reagent in various organic syntheses. chemicalbook.com

Formate esters and formate salts are recognized for their role in selective chemical transformations, particularly in hydrogenation reactions where they can serve as a source of hydrogen. epo.org In transfer hydrogenation, a process that transfers hydrogen from a donor molecule to a substrate, formate derivatives like ammonium (B1175870) formate are effective hydrogen sources. epo.orgrsc.org For example, the reduction of a carbon-carbon triple bond to form the 17α-(3-hydroxypropyl) group in the Drospirenone synthesis can be achieved using a palladium catalyst in conjunction with ammonium formate or triethylammonium (B8662869) formate as the hydrogen donor. epo.org

Furthermore, the formate group can be employed as a protecting group for alcohols, which is a common strategy in multi-step synthesis to prevent a hydroxyl group from reacting while transformations occur elsewhere in the molecule. conicet.gov.ar The dual functionality of 3-hydroxypropyl formate allows it to potentially act as both a building block via its hydroxyl group and a reagent or protecting group via its formate ester functionality.

Role in Catalysis and Industrial Process Development

The development of sustainable and efficient industrial processes is a major goal of modern chemistry, with a focus on utilizing renewable feedstocks like carbon dioxide (CO2) and biomass. qub.ac.uk 3-Hydroxypropyl formate is positioned at the intersection of these efforts, serving as a potential intermediate in CO2 conversion and in other significant catalytic reactions.

The catalytic conversion of CO2 into value-added chemicals is a cornerstone of Carbon Capture and Utilization (CCU) strategies. conicet.gov.arresearchgate.net One of the most promising pathways is the hydrogenation of CO2 to produce formic acid and its esters. researchgate.net Research has demonstrated that the hydrogenation of CO2 to methanol (B129727) in the presence of alcohols proceeds through the formation of a formate ester intermediate. researchgate.netresearchgate.net

In this context, 3-hydroxypropyl formate can be formed through the reaction of CO2 and hydrogen with 1,3-propanediol (B51772), a bio-renewable chemical derived from glycerol (B35011). qub.ac.ukresearchgate.net This reaction positions 3-hydroxypropyl formate as a key intermediate in the catalytic cascade from CO2 and biomass-derived diols to other valuable chemicals. scispace.com For example, a metal-free, autocatalytic system has been reported for the O-formylation of alcohols using CO2, where formic acid generated in situ catalyzes the formation of formate esters. conicet.gov.ar This suggests a viable pathway for synthesizing 3-hydroxypropyl formate directly from CO2 and 1,3-propanediol.

Beyond CO2 conversion, 3-hydroxypropyl formate and related structures are involved in other catalytic hydrogenation and oxidation reactions. The compound has been identified as a major product in the atmospheric oxidation of 3-methoxy-1-propanol (B72126), a reaction initiated by hydroxyl radicals. researchgate.netresearchgate.net This finding is significant for atmospheric chemistry and demonstrates a pathway for the formation of 3-hydroxypropyl formate through an oxidation process.

In the realm of catalytic hydrogenation, the components of 3-hydroxypropyl formate—the formate group and the propyl alcohol backbone—are both reactive. As mentioned, formate salts are used as hydrogen donors in transfer hydrogenation. epo.orgrsc.org The 3-hydroxypropyl structural unit itself is the target of specific hydrogenations, such as the reduction of a propynyl (B12738560) group to a propyl group in steroid synthesis. epo.org Additionally, catalysts functionalized with 3-hydroxypropyl groups, such as iridium N-heterocyclic carbene complexes, have been developed for the oxidative dehydrogenation of glycerol. mdpi.com These examples highlight the broad involvement of the molecule's constituent parts in diverse catalytic systems.

Table 2: Involvement of 3-Hydroxypropyl Formate and Related Structures in Catalytic Reactions

Reaction TypeSubstrateCatalyst / ReagentsProduct(s) / RelevanceSource
Atmospheric Oxidation3-Methoxy-1-propanolOH RadicalsForms 3-hydroxypropyl formate as a major degradation product. researchgate.netresearchgate.net
Catalytic Transfer Hydrogenation17α-(3-hydroxy-1-propynyl)-...-triolPd/C, Ammonium FormateForms a 17α-(3-hydroxypropyl) group; demonstrates formate as a hydrogen source. epo.org
Oxidative DehydrogenationGlycerolIridium complexes with 3-hydroxypropyl functionalized ligandsProduces lactate; shows the utility of the 3-hydroxypropyl moiety in catalyst design. mdpi.com
CO2 HydrogenationCO2, AlcoholsHomogeneous or Heterogeneous CatalystsProceeds via a formate ester intermediate to form methanol. researchgate.netresearchgate.net

Polymer Science and Advanced Materials Research

The bifunctionality of 3-hydroxypropyl formate makes it a theoretical candidate for applications in polymer science. The presence of a reactive hydroxyl group and a modifiable ester group on the same molecule opens possibilities for its use as a monomer, a chain modifier, or a cross-linking agent.

While direct polymerization of 3-hydroxypropyl formate is not widely documented, the utility of its constituent parts is well-established in polymer chemistry. For example, monomers containing a 3-hydroxypropyl group, such as 3-hydroxypropyl acrylate, are used to synthesize modified polyurethane oligomers for coatings and gel coats. google.com The hydroxyl group in these monomers provides a site for reaction with isocyanates to form the polyurethane backbone.

In a similar vein, the hydroxyl group of 3-hydroxypropyl formate could participate in step-growth polymerization reactions to form polyesters (via reaction with dicarboxylic acids) or polyurethanes. The formate ester group would remain as a pendant group along the polymer chain, available for subsequent modifications or to influence the polymer's final properties, such as solubility and thermal stability. Research into novel polymers like poly(3-hydroxypropyl ethyleneimine) (P3HPEI), which is blended with chitosan (B1678972) to create flexible films for drug delivery, demonstrates the value of the 3-hydroxypropyl group in designing functional materials with specific mechanical properties. nih.gov The development of such materials indicates a potential future for monomers like 3-hydroxypropyl formate in creating advanced, functional polymers.

Utilization as a Monomer or Building Block for Specialty Polymers

3-Hydroxypropyl formate possesses two key functional groups—a primary hydroxyl (-OH) group and a formate ester group (-OCHO). This bifunctionality makes it a theoretical candidate for use as a monomer in the synthesis of specialty polymers, particularly polyesters. In condensation polymerization, the hydroxyl group of one monomer can react with the ester group of another, leading to the formation of a polymer chain with the elimination of a small molecule, in this case, methanol. libretexts.org

While direct, large-scale industrial polymerization of 3-hydroxypropyl formate is not widely documented in the provided research, its structural motifs are present in various polymer research areas. The principle of using bifunctional monomers containing hydroxyl and ester or acid groups is fundamental to polyester (B1180765) synthesis. nih.govresearchgate.net For instance, research into polyesters often involves the reaction of a diol (a molecule with two hydroxyl groups) with a dicarboxylic acid or its diester. libretexts.org 3-Hydroxypropyl formate can be viewed as an A-B type monomer, where 'A' is the hydroxyl group and 'B' is the formate ester group, allowing for self-condensation.

The development of polymers with pendant hydroxyl groups is an active area of research, as these functional groups can be used for further modification or to influence the polymer's properties, such as solubility. google.comgoogle.com Similarly, related structures like 1,3-bis(3-hydroxypropyl)tetramethyldisiloxane serve as key monomers for producing specialized copolymers like poly(siloxane-urethane)s, highlighting the utility of the hydroxypropyl moiety in polymer chemistry. lookchem.comresearchgate.net The synthesis of poly(3-hydroxypropyl ethyleneimine) further demonstrates the incorporation of the 3-hydroxypropyl side group to create polymers with specific thermal properties, such as a low glass transition temperature. nih.gov

Research into Polymerization Mechanisms Involving Formate Esters or Hydroxyl Groups

The polymerization mechanisms relevant to 3-hydroxypropyl formate involve the characteristic reactions of its two functional groups.

The hydroxyl group is central to condensation polymerization, particularly for producing polyesters. libretexts.org This mechanism involves the stepwise reaction between monomers to form dimers, trimers, and eventually long polymer chains. In the context of an A-B monomer like 3-hydroxypropyl formate, the hydroxyl group of one molecule would react with the formate ester of another in a transesterification reaction. This process is typically acid or base-catalyzed and often requires elevated temperatures to drive the reaction towards the polymer by removing the small molecule byproduct (methanol). researchgate.net Research on the synthesis of thiophene-aromatic polyesters, for example, utilizes a two-step melt polycondensation method where hydroxyl-terminated chains are essential for polymer growth. nih.gov

The formate ester group can also participate in various polymerization reactions. Research on vinyl formate polymerization shows that the nature of the formyl group can influence the stereoregularity of the resulting polymer, affecting properties like water resistivity in the derived polyvinyl alcohol. jst.go.jp While this involves a vinyl polymerization rather than a condensation reaction, it underscores the role of the formate functional group in directing polymer structure. Enzymatic synthesis provides an alternative, environmentally friendly route for creating formate esters, which could then serve as monomers. nih.govmdpi.com For instance, immobilized lipases have been used to synthesize octyl formate with high conversion rates. nih.govmdpi.com Such biocatalytic methods could potentially be adapted for monomer synthesis in greener polymer production processes. lookchem.com

Environmental Chemistry: Research into Atmospheric Transformations and Fate

In environmental chemistry, 3-hydroxypropyl formate is recognized not as a primary emission but as an important intermediate product in the atmospheric degradation of other oxygenated volatile organic compounds (OVOCs). nih.govresearchgate.netresearchgate.nethelsinki.fi OVOCs are released into the troposphere from both natural and anthropogenic sources and are key players in atmospheric chemistry. nih.govresearchgate.net The degradation of these parent compounds, often initiated by reaction with the hydroxyl radical (OH), leads to a cascade of chemical transformations that produce secondary pollutants. nih.govresearchgate.net

Contribution to Secondary Organic Aerosol Formation Research

Secondary organic aerosols (SOA) are microscopic particles formed in the atmosphere from the oxidation of gas-phase VOCs. copernicus.orgcopernicus.org These aerosols have significant impacts on air quality, climate, and human health. nih.govresearchgate.net The formation of SOA is a complex process involving the generation of low-volatility products from VOC oxidation, which can then partition into the particle phase. copernicus.org

3-Hydroxypropyl formate contributes to SOA formation research primarily as a product of VOC degradation. nih.govresearchgate.net The complex degradation of OVOCs is known to produce secondary pollutants, including SOA. nih.govresearchgate.net As an oxygenated intermediate, 3-hydroxypropyl formate is part of the chemical cascade that can lead to compounds with sufficiently low volatility to form aerosols. For example, methyl glyoxal, another product formed alongside 3-hydroxypropyl formate in some degradation schemes, is a well-known precursor for SOA formation. copernicus.org The study of degradation pathways that produce compounds like 3-hydroxypropyl formate is crucial for accurately modeling atmospheric SOA budgets and understanding the influence of anthropogenic emissions on biogenic SOA formation. copernicus.org

Studies of Atmospheric Lifetime and Degradation Products

The atmospheric lifetime of a chemical compound determines its transport distance and its potential to influence air quality on local, regional, and global scales. This lifetime is primarily governed by its reaction rate with key atmospheric oxidants, especially the OH radical. leeds.ac.uknih.gov

Specific studies on the atmospheric lifetime of 3-hydroxypropyl formate itself are not detailed in the provided results. However, its lifetime can be inferred from its chemical structure and the behavior of similar oxygenated VOCs. As a product of the rapid degradation of other molecules, it is itself susceptible to further oxidation. nih.gov For context, its precursor, 3-methoxy-1-propanol, has a calculated tropospheric lifetime of around 15 hours, indicating rapid degradation. nih.govresearchgate.nethelsinki.firesearchgate.net Given that 3-hydroxypropyl formate is an oxygenated molecule with available C-H bonds, it is expected to react readily with OH radicals.

The degradation products of 3-hydroxypropyl formate would result from further atmospheric oxidation. The OH-initiated oxidation would likely proceed by hydrogen abstraction from one of the carbon atoms or the hydroxyl group. The resulting radical would react with O₂ to form a peroxy radical. In a NOx-rich environment, this peroxy radical would likely react with NO, leading to the formation of an alkoxy radical. This alkoxy radical could then decompose or isomerize, breaking down the molecule into smaller, more highly oxidized species such as smaller aldehydes, carboxylic acids, and eventually carbon dioxide and water. These degradation processes are central to the chemical cycles that cleanse the atmosphere of organic compounds. leeds.ac.uk

Compound Index

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthetic Strategies for Chiral Formate (B1220265) Derivatives

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is a significant challenge in organic chemistry with profound implications for the pharmaceutical industry. slideshare.netchiralpedia.com Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is crucial as different enantiomers of a drug can have vastly different biological activities. slideshare.net Future research will likely focus on developing sophisticated asymmetric synthetic routes to chiral derivatives of 3-hydroxypropyl formate.

Key areas of exploration will include:

Chiral Catalysts: The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, will be pivotal. chiralpedia.comnih.gov These catalysts can create a chiral environment that directs the formation of a specific enantiomer with high selectivity. chiralpedia.comnih.gov

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (auxiliary) to the starting material to guide the stereochemical outcome of a reaction. uwindsor.ca After the desired chiral center is created, the auxiliary is removed.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. slideshare.net Research into enzymes that can catalyze the formation of chiral formate esters is a promising avenue.

These strategies aim to produce enantiomerically pure compounds, which are essential for developing new drugs and other biologically active molecules. slideshare.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly efficient and selective catalytic systems is a cornerstone of modern chemical synthesis. For formate esters like 3-hydroxypropyl formate, research is moving towards more sustainable and effective catalysts.

Current and future research directions in this area include:

Ruthenium-Based Catalysts: Ruthenium complexes have shown significant promise in the hydroesterification of olefins with formates. rsc.org Researchers are exploring new ruthenium catalysts with bidentate P,N-ligands to improve yields and expand the range of applicable substrates. rsc.org

Palladium-Based Catalysts: Palladium catalysts are also being investigated for the synthesis of long-chain esters from methyl formate. umsystem.edu Future work will likely focus on optimizing these systems to improve reaction rates and yields. umsystem.edu

Gold Nanoparticle Catalysis: Gold nanoparticles supported on materials like titanium dioxide have been shown to catalyze the aerobic oxidative coupling of alcohols and paraformaldehyde to produce formate esters. nih.gov This method operates under mild conditions and avoids the need for a base. nih.gov

Enzymatic Catalysis: Lipases are being explored for the enzymatic synthesis of formate esters, offering a milder and more environmentally friendly alternative to traditional acid-catalyzed methods. mdpi.comgoogle.com Optimizing reaction conditions such as enzyme concentration, temperature, and solvent is a key area of ongoing research. mdpi.com

Table 1: Comparison of Catalytic Systems for Formate Ester Synthesis

Catalyst TypeKey FeaturesPotential AdvantagesResearch Focus
Ruthenium-Based Employs ruthenium complexes with specific ligands. rsc.orgGood activity for hydroesterification of olefins. rsc.orgDevelopment of new ligands to enhance performance. rsc.org
Palladium-Based Utilizes palladium complexes for carbonylation reactions. umsystem.eduPotential for sustainable synthesis of long-chain esters. umsystem.eduOptimization of reaction conditions for higher yields. umsystem.edu
Gold Nanoparticles Supported gold nanoparticles catalyze aerobic oxidation. nih.govMild reaction conditions, no base required. nih.govUnderstanding the role of the support material. nih.gov
Enzymatic (Lipases) Uses enzymes as catalysts for esterification. mdpi.comgoogle.comEnvironmentally friendly, high selectivity. mdpi.comOptimization of reaction parameters for industrial scale-up. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and development. nih.govacs.org These powerful computational tools are being applied to accelerate the discovery of new compounds and optimize synthetic processes. nih.govscielo.br

In the context of 3-hydroxypropyl formate and its derivatives, AI and ML can be utilized in several ways:

Compound Design: AI algorithms can be trained on vast datasets of chemical structures and their properties to design novel molecules with desired characteristics. springernature.com This can be particularly useful for identifying new chiral formate derivatives with specific biological activities.

Predictive Modeling: Machine learning models can predict the properties of new compounds, such as their reactivity, solubility, and toxicity, before they are synthesized in the lab. scielo.br This can save significant time and resources by prioritizing the most promising candidates.

Process Optimization: AI can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize product yield and minimize waste. nih.gov Reinforcement learning, a type of ML, can be used to fine-tune these parameters in real-time. nih.gov

Retrosynthesis: AI-powered tools can assist in planning the synthesis of complex molecules by identifying potential starting materials and reaction pathways. acs.org

The integration of AI and ML with automated robotic platforms has the potential to create fully autonomous systems for compound discovery and synthesis. nih.govacs.org

Interdisciplinary Research with Bio-Based Feedstocks and Sustainable Chemistry

The shift towards a more sustainable chemical industry necessitates the use of renewable resources. researchgate.net Bio-based feedstocks, derived from sources like biomass and organic waste, offer a promising alternative to fossil fuels for the production of chemicals like 3-hydroxypropyl formate. ieabioenergy.com

Key aspects of this interdisciplinary research include:

Conversion of Biomass: Lignocellulosic biomass, which is abundant and inexpensive, can be broken down into sugars and other platform chemicals that can be used as starting materials for chemical synthesis. nih.govmdpi.com For instance, 3-hydroxypropionic acid, a precursor to acrylates, has been produced from renewable raw materials. biomassmagazine.com

Biorefineries: The concept of a biorefinery involves the integrated processing of biomass to produce a range of products, including fuels, chemicals, and materials. ieabioenergy.com This approach maximizes the value derived from the feedstock and minimizes waste.

Green Chemistry Principles: The design of synthetic routes for 3-hydroxypropyl formate and its derivatives will increasingly be guided by the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances. researchgate.net

Circular Economy: Research is also focused on developing recyclable materials from bio-based feedstocks. For example, polyethylene (B3416737) terephthalate (B1205515) (PET) analogues have been synthesized from woody biomass, offering a potential route to a circular economy for plastics. researchgate.net

The use of bio-based feedstocks not only reduces our reliance on fossil fuels but also has the potential to lower greenhouse gas emissions. ieabioenergy.com

Advanced Analytical Methodologies for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. researchgate.net Advanced analytical techniques are being developed and applied to provide detailed insights into the synthesis of formate esters.

Emerging methodologies in this area include:

Benchtop NMR Spectroscopy: Compact Nuclear Magnetic Resonance (NMR) spectrometers are being used for non-invasive, real-time monitoring of reactions. osf.io This technique allows for the direct quantification of reactants and products without the need for calibration. osf.io Two-dimensional NMR techniques can also be applied in flow to elucidate the structure of unknown intermediates. osf.io

Mass Spectrometry: Mass spectrometry, coupled with various ionization sources, can provide real-time information on the composition of a reaction mixture, including the identification of intermediates and byproducts. researchgate.net

Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy are being used in operando to monitor reactions as they occur, providing valuable information about the reaction mechanism. acs.org

These advanced analytical methods provide a wealth of data that can be used to gain a deeper understanding of the chemical processes involved in the synthesis of 3-hydroxypropyl formate and its derivatives, leading to more efficient and controlled manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing 3-hydroxypropyl formate in laboratory settings?

  • Methodological Answer : The synthesis typically involves esterification of formic acid with 3-hydroxypropanol under acid catalysis. Key steps include refluxing at controlled temperatures (e.g., 60–80°C) with sulfuric acid as a catalyst, followed by neutralization and purification via vacuum distillation. Characterization should include 1H NMR^1 \text{H NMR} (e.g., peaks at δ 4.2–4.4 ppm for ester groups) and FT-IR (C=O stretch ~1720 cm1^{-1}) . Ensure detailed documentation of reagent purity, molar ratios, and reaction conditions to enhance reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-hydroxypropyl formate?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm ester formation and hydroxyl group presence.
  • FT-IR : Identify ester carbonyl and hydroxyl stretches.
  • GC-MS : Quantify purity and detect byproducts.
  • HPLC : Optimize using reverse-phase columns (C18) with UV detection at 210 nm .
  • Reference spectral libraries and report solvent systems (e.g., CDCl3_3 for NMR) to ensure consistency .

Q. How should researchers design preliminary kinetic studies for reactions involving 3-hydroxypropyl formate?

  • Methodological Answer : Conduct initial rate measurements under varying substrate concentrations (e.g., 0.1–1.0 M) and pH conditions. Use UV/Vis spectroscopy (e.g., NADH absorption at 340 nm in enzymatic assays) to monitor progress. Apply the Michaelis-Menten model to estimate VmaxV_{\text{max}} and KmK_m, ensuring triplicate trials to assess reproducibility .

Advanced Research Questions

Q. How can contradictory kinetic data for 3-hydroxypropyl formate in enzymatic systems be resolved?

  • Methodological Answer :

  • Model-Based Experimental Design : Integrate closed-loop systems with real-time UV/Vis data collection to refine kinetic parameters (e.g., kcatk_{\text{cat}}) under steady-state conditions .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to identify outliers and validate assumptions (e.g., non-competitive inhibition effects) .
  • Compare results with literature using standardized protocols (e.g., IUPAC guidelines for enzyme kinetics) to isolate experimental vs. systemic errors .

Q. What strategies optimize the catalytic efficiency of 3-hydroxypropyl formate production in immobilized enzyme systems?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary immobilization matrices (e.g., silica vs. alginate) and crosslinker concentrations to maximize enzyme stability.
  • Packed-Bed Reactors : Monitor flow rates and residence times to balance yield and substrate diffusion .
  • Kinetic Modeling : Use MATLAB or Python to simulate mass transfer limitations and predict optimal reactor configurations .

Q. How should researchers address discrepancies between computational predictions and experimental results for 3-hydroxypropyl formate’s thermodynamic properties?

  • Methodological Answer :

  • Validation Workflow : Compare density functional theory (DFT) calculations (e.g., Gibbs free energy) with calorimetry data (e.g., DSC for enthalpy changes).
  • Error Analysis : Quantify solvent effects and force-field approximations in simulations using tools like Gaussian or COMSOL .
  • Publish raw datasets and code to enable peer validation .

Methodological Best Practices

Q. What ethical and reporting standards are critical for publishing research on 3-hydroxypropyl formate?

  • Guidelines :

  • Ethical Approval : Declare institutional review board approvals for biological or human-cell-based studies .
  • Data Transparency : Share raw spectral data, chromatograms, and statistical scripts in supplementary materials .
  • Chemical Safety : Document handling protocols for formic acid derivatives (e.g., PPE requirements, waste disposal) .

Q. How to structure a research paper on 3-hydroxypropyl formate to meet journal standards?

  • Guidelines :

  • Abstract : Summarize objectives, methods (e.g., "enzymatic synthesis using FDH"), and key findings (≤200 words) .
  • Tables/Figures : Label NMR spectra as "Figure 1" and kinetic parameters as "Table 1," ensuring SI units and citations for non-original content .
  • Discussion : Contrast results with prior studies (e.g., conflicting KmK_m values for formate dehydrogenases) and propose mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.